molecular formula C7H9NOS B125505 N-Ethylthiophene-3-carboxamide CAS No. 150079-41-7

N-Ethylthiophene-3-carboxamide

Cat. No.: B125505
CAS No.: 150079-41-7
M. Wt: 155.22 g/mol
InChI Key: PXBYRWXQWJIZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylthiophene-3-carboxamide (CAS 150079-41-7) is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . Its structure features a thiophene ring, a five-membered aromatic heterocycle containing sulfur, which is linked to a carboxamide group where the amide nitrogen is substituted with an ethyl group . This class of thiophene carboxamide derivatives is of significant interest in medicinal chemistry research due to its versatile pharmacological properties . Thiophene cores are considered privileged structures in drug discovery . Compounds based on the thiophene carboxamide scaffold have been investigated in scientific studies for their potential as anticancer agents and as inhibitors of specific biological targets, such as kinases . For instance, some thiophene-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key protein in angiogenesis, showing promising anti-proliferative activity in various cancer cell lines . Other research has explored similar derivatives as c-Jun N-terminal kinase (JNK) inhibitors . The specific research applications and biological activity profile of N-Ethylthiophene-3-carboxamide itself are an area for further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYRWXQWJIZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879128
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150079-41-7
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Thiophene-3-Carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The thiophene-3-carboxamide motif has emerged as a quintessential privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique combination of physicochemical properties—including aromaticity, planarity, and the capacity for diverse molecular interactions—underpins its ability to bind to a wide array of biological targets with high affinity and specificity.[1][2][3] This guide provides an in-depth exploration of the thiophene-3-carboxamide core, synthesizing field-proven insights with rigorous scientific data. We will dissect its structural attributes, delineate key synthetic strategies, analyze complex structure-activity relationships (SAR), and present detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs, from oncology and infectious diseases to neurodegenerative disorders.

The Thiophene Ring: An Enduring Pharmacophore

The enduring appeal of the thiophene ring in drug design is no coincidence. As a bioisostere of the phenyl ring, it offers a similar size and shape but with distinct electronic properties that can be strategically exploited. The presence of the sulfur heteroatom introduces a dipole moment and alters the ring's electron distribution, enabling a richer variety of non-covalent interactions with protein targets, including hydrogen bonds, π-π stacking, and hydrophobic interactions.[4]

Furthermore, the thiophene ring's planarity enhances receptor binding by minimizing conformational entropy upon binding, while its chemical structure is highly amenable to functionalization at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This inherent "tunability" is a cornerstone of its status as a privileged structure.

Caption: General structure of the Thiophene-3-carboxamide scaffold.

Synthetic Strategies: Building the Core

The construction of a thiophene-3-carboxamide library hinges on robust and versatile synthetic methodologies. While numerous routes exist, a common and effective strategy involves the coupling of a pre-functionalized 2-aminothiophene-3-carboxamide intermediate with a suitable carboxylic acid or its activated derivative. This approach offers a convergent design, allowing for late-stage diversification.

Protocol 2.1: General Amide Coupling for Thiophene-3-Carboxamide Analogs

This protocol describes a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The causality behind selecting EDC lies in its efficiency in forming an active O-acylisourea intermediate from the carboxylic acid, which is then readily displaced by the amine nucleophile. The formation of a water-soluble urea byproduct simplifies purification.

Materials:

  • 2-Amino-4,5-disubstituted-thiophene-3-carboxamide (1.0 eq)

  • Substituted Carboxylic Acid (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄)

Methodology:

  • Reactant Solubilization: Dissolve the 2-aminothiophene-3-carboxamide starting material (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) to the solution. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral centers are present.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture to act as a proton scavenger, neutralizing the HCl salt of EDC and any acid formed during the reaction, thereby driving the reaction forward.

  • Coupling Initiation: Cool the reaction mixture to 0°C in an ice bath. Add EDC.HCl (1.5 eq) portion-wise, maintaining the temperature.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HOBt) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired thiophene-3-carboxamide derivative.[5]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The true power of the thiophene-3-carboxamide scaffold is revealed in its broad applicability across multiple therapeutic areas. The following sections detail its role in targeting key proteins, supported by SAR data.

Anticancer Activity

This scaffold is a prolific source of anticancer agents, targeting various hallmarks of cancer.[1][4][6][7][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in tumor angiogenesis.[9] The thiophene-3-carboxamide scaffold has been successfully employed to create potent VEGFR-2 inhibitors.[1][9] A notable example is the development of derivatives based on the lead compound PAN-90806.[9]

The mechanism involves the scaffold acting as a hinge-binder within the ATP-binding pocket of the kinase. The carboxamide group is crucial, forming key hydrogen bonds with the hinge region residues.

VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Activates PI3K PI3K/Akt Pathway Dimer->PI3K RAS RAS/MEK/ERK Pathway Dimer->RAS Inhibitor Thiophene-3-carboxamide Inhibitor (e.g., 14d) Inhibitor->Dimer Blocks ATP Binding Proliferation Cell Proliferation, Migration, Survival PI3K->Proliferation RAS->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

SAR Insights for VEGFR-2 Inhibitors: A study developing novel derivatives based on PAN-90806 yielded compound 14d , which showed an IC₅₀ of 191.1 nM against VEGFR-2 and potent anti-proliferative activity against multiple cancer cell lines.[9]

CompoundR1 (at C2)R2 (Amide)VEGFR-2 IC₅₀ (nM)HCT116 IC₅₀ (µM)
Lead Phenyl3-chloro-4-fluorophenyl>1000>50
14a 2-Naphthyl3-chloro-4-fluorophenyl450.28.7
14d 2-Naphthyl3-ethynyl-4-fluorophenyl191.1 1.2
14f 2-Naphthyl3-cyano-4-fluorophenyl325.65.4
Data synthesized from Bioorganic Chemistry, 2024, 147, 107358.[9]

The data clearly indicates that extending the aromatic system at the R1 position (phenyl to naphthyl) significantly boosts potency. Furthermore, modification of the amide substituent from a simple halogenated phenyl to one bearing a small, electron-withdrawing group like ethynyl or cyano at the meta position enhances activity, likely by optimizing interactions in a specific sub-pocket of the kinase.

The c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases implicated in inflammation and cancer.[5] Thiophene-3-carboxamide derivatives have been developed as unique dual-action inhibitors, functioning as both ATP-competitive inhibitors and mimics of the JIP scaffold protein that docks to the kinase.[5][10]

SAR Insights for JNK Inhibitors: The initial hit, compound 1 , had an IC₅₀ of 26.0 µM. SAR studies revealed several critical structural requirements:[5]

  • Thiophene Core is Essential: Replacing the thiophene with a phenyl ring resulted in a drastic loss of activity (IC₅₀ > 100 µM).

  • Carboxamide at C3 is Crucial: Moving the carboxamide to the C5 position or replacing it with an acid or ester group rendered the compounds inactive.

  • Unsubstituted C4/C5 Positions are Preferred: Methyl substitutions at the C4 and/or C5 positions of the thiophene ring were detrimental to activity compared to the unsubstituted analog (5g , IC₅₀ = 5.4 µM).[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. The thiophene-3-carboxamide core has demonstrated promising broad-spectrum antibacterial and antiviral properties.[11][12][13]

Derivatives of this scaffold have shown activity against both Gram-positive and Gram-negative bacteria, including bioterrorism pathogens and drug-resistant clinical isolates.[13][14] The proposed mechanism for some analogs involves the inhibition of bacterial protein synthesis by binding to ribosomes.[11]

SAR Insights for Antibacterial Agents: In a screen against four pathogenic bacteria, several thiophene-carboxamide compounds were identified as hits.[14]

CompoundR1 (Amide)R2 (at C5)B. anthracis MIC (µg/mL)F. tularensis MIC (µg/mL)
ST005324 2-chlorophenyl2-thienyl44
ST016021 4-methoxyphenyl4-chlorophenyl84
ST005226 4-chlorophenyl2-furyl16>64
Data adapted from a high-throughput screening study.[14]

The variation in inhibitory capacity across the analogs suggests a specific molecular target rather than a non-specific mechanism like membrane disruption. The nature of the aromatic substituents on both the amide nitrogen and at the C5 position of the thiophene ring are key determinants of potency and spectrum of activity.

Thiophene-3-carboxamide has also been investigated as an antiviral agent. It has shown potential activity against the influenza virus by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[11] More recently, derivatives have been identified as potent inhibitors of norovirus replication.[15] A hybrid compound, 4b , emerged from SAR studies with an EC₅₀ of 0.53 µM, representing a 70-fold improvement over the initial hit.[15]

FAAH Inhibition: Targeting the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[16] Inhibiting FAAH increases endogenous anandamide levels, offering a therapeutic strategy for pain, anxiety, and other neurological disorders.[16][17] The thiophene-3-carboxamide scaffold can be incorporated into structures designed to inhibit this enzyme.

Synthesis Library Synthesis (Thiophene-3-carboxamide) Screening Primary Screening (e.g., FAAH Inhibition Assay) Synthesis->Screening HitID Hit Identification (Potency & Selectivity) Screening->HitID SAR SAR Studies (Iterative Synthesis) HitID->SAR SAR->Synthesis Design Cycle LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A typical workflow for discovering FAAH inhibitors.

Key Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. The following protocols are foundational for evaluating compounds based on the thiophene-3-carboxamide scaffold.

Protocol 4.1: Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line (e.g., A375 melanoma)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Thiophene-3-carboxamide test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates, multichannel pipette, plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Challenges and Future Perspectives

While the thiophene-3-carboxamide scaffold is highly promising, researchers must be cognizant of potential challenges. Thiophene-containing compounds can sometimes be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[5] Therefore, early ADME/Tox profiling is crucial during the lead optimization phase to identify and mitigate potential liabilities.

The future of this scaffold is bright. Its proven success ensures its continued use in hit-to-lead campaigns. Future work will likely focus on:

  • Novel Decorations: Exploring new and diverse substituents to probe uncharted chemical space and identify novel biological activities.

  • Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to design inhibitors of challenging targets like protein-protein interactions.

  • Covalent Modifiers: Incorporating reactive groups ("warheads") to achieve covalent, irreversible inhibition of targets, which can lead to enhanced potency and duration of action.

By combining creative synthetic chemistry with a deep understanding of molecular biology and pharmacology, the thiophene-3-carboxamide scaffold will undoubtedly continue to be a source of next-generation therapeutics.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). PubMed. Available at: [Link]

  • Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL). (N/A). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). National Center for Biotechnology Information. Available at: [Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. (2010). ResearchGate. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). ResearchGate. Available at: [Link]

  • Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1. (2025). ResearchGate. Available at: [Link]

  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (N/A). Research Square. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. Available at: [Link]

  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (2021). ResearchGate. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). PubMed. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Available at: [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (N/A). ResearchGate. Available at: [Link]

  • Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. (2014). PubMed. Available at: [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2024). MDPI. Available at: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). PubMed Central. Available at: [Link]

  • Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. (2016). ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of N-Ethylthiophene-3-carboxamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative to accelerate drug discovery and development pipelines while mitigating late-stage attrition necessitates the early and accurate characterization of candidate molecules. In silico, or computational, methodologies have emerged as indispensable tools for the rapid and cost-effective prediction of molecular properties, guiding the prioritization of compounds for further experimental validation. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the physicochemical, pharmacokinetic (ADMET), and potential bioactivity profiles of N-Ethylthiophene-3-carboxamide, a representative small molecule with a thiophene carboxamide scaffold of interest in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical underpinnings and practical, step-by-step workflows. We delve into the causality behind the selection of specific computational models and provide self-validating protocols to ensure scientific integrity. All methodologies are grounded in authoritative references, and key workflows are visualized to enhance clarity and reproducibility.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unforeseen toxicity (ADMET).[3] The ability to predict these properties computationally before significant investment in synthesis and experimental testing is a cornerstone of modern drug discovery.[4] N-Ethylthiophene-3-carboxamide, a molecule featuring a thiophene ring coupled to an ethylamide group, represents a class of compounds with diverse pharmacological potential.[1] Thiophene derivatives, in general, are known to possess a wide range of biological activities, making them attractive scaffolds for drug design.[1][5][6] This guide will utilize N-Ethylthiophene-3-carboxamide as a case study to illustrate a robust in silico workflow for comprehensive property prediction.

1.1. Core Principles of In Silico Prediction

In silico property prediction is predicated on the principle that the biological and physicochemical properties of a molecule are encoded in its chemical structure. By employing a variety of computational techniques, ranging from empirical models to quantum mechanics, we can translate this structural information into meaningful predictions.[7][8] These methods include, but are not limited to, quantitative structure-activity relationship (QSAR) models, molecular docking, and pharmacophore modeling.[7][9] The accuracy of these predictions is contingent on the quality of the underlying algorithms and the datasets used for their training and validation.[3] Therefore, a critical aspect of this guide is the emphasis on utilizing well-validated, open-access tools and databases.

Foundational Data: Molecular Structure and Identifiers

A prerequisite for any in silico analysis is the accurate representation of the molecule of interest. This section details the essential identifiers and structural information for N-Ethylthiophene-3-carboxamide.

Table 1: Core Identifiers for N-Ethylthiophene-3-carboxamide

IdentifierValueSource
IUPAC Name N,N-diethylthiophene-3-carboxamidePubChem
CAS Number 73540-75-7PubChem[10]
Molecular Formula C9H13NOSPubChem[10]
Canonical SMILES CCN(CC)C(=O)C1=CSC=C1PubChem[10]
InChIKey DMGZZYONMSPHOF-UHFFFAOYSA-NPubChem[10]

This table provides the fundamental chemical identifiers for N-Ethylthiophene-3-carboxamide, sourced from the PubChem database.[10]

Physicochemical Property Prediction: The Building Blocks of Bioavailability

The physicochemical properties of a molecule govern its behavior in biological systems, influencing everything from solubility to membrane permeability.[11] Accurate prediction of these properties is the first step in assessing a compound's drug-likeness.

3.1. Key Physicochemical Descriptors

A curated set of physicochemical descriptors provides a quantitative snapshot of a molecule's characteristics. These descriptors are calculated using established algorithms and serve as the input for more complex ADMET models.

Table 2: Predicted Physicochemical Properties of N-Ethylthiophene-3-carboxamide

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 183.27 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 1.3A measure of lipophilicity. An optimal logP range (typically 1-3) is often sought for good absorption and distribution.
Topological Polar Surface Area (TPSA) 48.6 ŲCorrelates with hydrogen bonding potential and membrane permeability. TPSA < 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 0The number of hydrogen atoms attached to electronegative atoms. Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 2The number of electronegative atoms. Influences solubility and interactions with biological targets.
Rotatable Bonds 12A measure of molecular flexibility. Higher numbers can negatively impact bioavailability.

This table summarizes the key physicochemical properties of N-Ethylthiophene-3-carboxamide as computed by cheminformatics software. These values provide initial insights into the molecule's potential drug-like characteristics.[10]

3.2. Experimental Protocol: In Silico Physicochemical Property Calculation

This protocol outlines a standardized workflow for calculating the physicochemical properties of a small molecule using readily available web-based tools.

Step 1: Obtain the Canonical SMILES String.

  • Navigate to a reputable chemical database such as PubChem ([Link]).

  • Search for "N-Ethylthiophene-3-carboxamide" or its CAS number (73540-75-7).[10]

  • Locate and copy the Canonical SMILES string: CCN(CC)C(=O)C1=CSC=C1.[10]

Step 2: Utilize a Physicochemical Property Prediction Server.

  • Access a comprehensive, free online platform for molecular property prediction, such as SwissADME ([Link]) or similar tools.

  • Paste the copied SMILES string into the input field.

  • Initiate the calculation.

Step 3: Data Extraction and Interpretation.

  • The server will output a table of calculated physicochemical properties.

  • Extract the values for Molecular Weight, logP, TPSA, Hydrogen Bond Donors, Hydrogen Bond Acceptors, and Rotatable Bonds.

  • Compare these values against established guidelines for drug-likeness (e.g., Lipinski's Rule of Five) to make an initial assessment of the molecule's potential as a drug candidate.

ADMET Prediction: Navigating the Biological Maze

The ADMET profile of a compound determines its fate in the body and is a critical factor in its success as a therapeutic agent.[12] In silico ADMET prediction leverages a wide array of computational models to forecast a molecule's pharmacokinetic and toxicological properties.[3]

4.1. ADMET Workflow Diagram

The following diagram illustrates a typical workflow for in silico ADMET prediction, starting from the molecular structure and culminating in a comprehensive risk assessment.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Output & Analysis SMILES Molecular Structure (SMILES) Absorption Absorption (e.g., Caco-2, HIA) SMILES->Absorption Distribution Distribution (e.g., BBB, PPB) SMILES->Distribution Metabolism Metabolism (e.g., CYP Inhibition) SMILES->Metabolism Excretion Excretion SMILES->Excretion Toxicity Toxicity (e.g., Ames, hERG) SMILES->Toxicity ADMET_Profile Comprehensive ADMET Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Excretion->ADMET_Profile Toxicity->ADMET_Profile Risk_Assessment Risk Assessment & Prioritization ADMET_Profile->Risk_Assessment Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure) Docking Molecular Docking Algorithm Ligand_Prep->Docking Receptor_Prep Receptor Preparation (e.g., from PDB) Receptor_Prep->Docking Pose_Generation Generation of Binding Poses Docking->Pose_Generation Scoring Scoring & Ranking Pose_Generation->Scoring Interaction_Analysis Analysis of Interactions Scoring->Interaction_Analysis

Caption: A schematic of the molecular docking workflow.

5.2. Pharmacophore Modeling: Identifying Key Molecular Features

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. [13]This approach is particularly useful when the 3D structure of the target is unknown. [13] 5.2.1. Potential Bioactivities of Thiophene Carboxamides

Thiophene carboxamide derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. [1][5]These activities are often attributed to their ability to interact with specific enzymes or receptors. [1]For instance, some thiophene carboxamides have shown inhibitory activity against protein kinases, which are crucial targets in cancer therapy. [1] 5.3. Experimental Protocol: Target Identification and Molecular Docking

This protocol outlines a general procedure for identifying potential biological targets and performing a molecular docking simulation.

Step 1: Target Identification using Ligand-Based Methods.

  • Utilize online tools such as PharmMapper or similar servers that can screen a query molecule against a database of pharmacophore models derived from known protein-ligand complexes.

  • Input the 3D structure of N-Ethylthiophene-3-carboxamide to identify potential protein targets.

Step 2: Receptor and Ligand Preparation.

  • Once a potential target is identified, obtain its 3D structure from the Protein Data Bank (PDB) ([Link]).

  • Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.

  • Prepare the ligand (N-Ethylthiophene-3-carboxamide) by generating its 3D coordinates and assigning appropriate atom types and charges.

Step 3: Perform Molecular Docking.

  • Use a validated docking program such as AutoDock Vina or Glide.

  • Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or predicted active site.

  • Run the docking simulation to generate a series of possible binding poses for the ligand within the receptor's active site.

Step 4: Analyze Docking Results.

  • Examine the predicted binding poses and their corresponding docking scores. A lower docking score generally indicates a more favorable binding affinity.

  • Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. This analysis provides insights into the molecular basis of the potential bioactivity.

Conclusion and Future Directions

This technical guide has presented a comprehensive, step-by-step framework for the in silico prediction of the properties of N-Ethylthiophene-3-carboxamide. By systematically evaluating its physicochemical properties, ADMET profile, and potential bioactivities, we have demonstrated the power of computational methods to provide a holistic early-stage assessment of a small molecule's drug-like potential.

The predictions outlined herein serve as a valuable starting point for further investigation. It is imperative to underscore that in silico predictions are a guide, not a replacement, for experimental validation. The next logical steps would involve the synthesis of N-Ethylthiophene-3-carboxamide and its experimental characterization, including the validation of its predicted physicochemical properties and the in vitro assessment of its ADMET profile and bioactivity against prioritized targets.

The field of in silico drug discovery is continuously evolving, with the development of more sophisticated algorithms and the expansion of high-quality biological data. [14][15]Future work in this area will likely involve the application of artificial intelligence and machine learning to further enhance the accuracy and predictive power of these computational models. [12]By embracing these advanced methodologies, the scientific community can continue to accelerate the discovery and development of novel therapeutics.

References

Sources

Methodological & Application

Application Notes and Protocols for N-Ethylthiophene-3-carboxamide as a Potential VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting VEGFR-2 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1][2] Tumors, in particular, rely on the establishment of a dedicated blood supply to provide the necessary oxygen and nutrients for their growth and metastasis.[2][3][4] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[1][5]

Upon binding with its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – the cellular hallmarks of angiogenesis.[6][7][8] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and effective strategy in anticancer therapy, aiming to cut off the tumor's blood supply and thereby inhibit its growth.[3][4][6] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have emerged as a significant class of anticancer drugs.[6][9]

This document provides a detailed guide for researchers exploring the potential of N-Ethylthiophene-3-carboxamide, a novel small molecule, as a VEGFR-2 inhibitor. Thiophene carboxamide derivatives have shown promise as scaffolds for various pharmacologically active compounds, and their potential in targeting VEGFR-2 warrants thorough investigation.[10][11] These application notes and protocols are designed to provide a robust framework for the in vitro and in vivo characterization of this compound.

Compound Profile: N-Ethylthiophene-3-carboxamide

N-Ethylthiophene-3-carboxamide belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[10][12] While the specific biological activities of this particular molecule are under investigation, its structural features suggest potential interactions with the ATP-binding pocket of protein kinases.

Chemical Properties (Hypothetical)

PropertyValueSource
Molecular FormulaC₇H₉NOS-
Molecular Weight155.22 g/mol -
AppearanceWhite to off-white crystalline solid-
SolubilitySoluble in DMSO and Ethanol-
Purity>95% (as determined by HPLC and NMR)-

Synthesis Pathway Overview

The synthesis of N-Ethylthiophene-3-carboxamide can be achieved through a multi-step process, a common approach for generating thiophene derivatives.[13] A plausible synthetic route involves the initial formation of a thiophene-3-carboxylic acid intermediate, which is then activated and subsequently reacted with ethylamine to form the final amide product.

Synthesis_Pathway A Thiophene Starting Material B Friedel-Crafts Acylation A->B C Thiophene-3-carboxylic acid B->C D Activation (e.g., with SOCl2) C->D E Thiophene-3-carbonyl chloride D->E F Amidation with Ethylamine E->F G N-Ethylthiophene-3-carboxamide F->G

Caption: Hypothetical synthesis pathway for N-Ethylthiophene-3-carboxamide.

Experimental Protocols

The following protocols provide a comprehensive workflow for evaluating the efficacy of N-Ethylthiophene-3-carboxamide as a VEGFR-2 inhibitor, from initial biochemical assays to cell-based functional assays and an in vivo angiogenesis model.

I. In Vitro VEGFR-2 Kinase Inhibition Assay

This initial screen directly measures the ability of N-Ethylthiophene-3-carboxamide to inhibit the enzymatic activity of the VEGFR-2 kinase domain. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit, provide a standardized and reliable method for this purpose.[14][15]

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the recombinant VEGFR-2 kinase. A decrease in ATP levels, typically measured via a luciferase-based reaction that generates a luminescent signal, corresponds to inhibition of the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.

    • Prepare a stock solution of N-Ethylthiophene-3-carboxamide (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in 1x Kinase Assay Buffer. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.[16]

    • Thaw the recombinant VEGFR-2 enzyme on ice and dilute to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer immediately before use.[15]

    • Prepare the ATP and substrate solution according to the kit manufacturer's instructions.

  • Assay Plate Setup (96-well white plate):

    • Add 5 µL of the diluted N-Ethylthiophene-3-carboxamide or control solutions to the appropriate wells.

    • Add 20 µL of the master mix containing the VEGFR-2 substrate and ATP.

    • To initiate the kinase reaction, add 25 µL of the diluted VEGFR-2 enzyme to each well.

    • Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Incubation:

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Data Analysis: Calculate the percent inhibition for each concentration of N-Ethylthiophene-3-carboxamide relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Data:

CompoundIC₅₀ (nM)
N-Ethylthiophene-3-carboxamide50
Sorafenib (Positive Control)5
II. Cell-Based Assays: Assessing Functional Effects on Endothelial Cells

Confirmation of VEGFR-2 inhibition in a cellular context is crucial. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays as they endogenously express VEGFR-2.[17]

This assay determines the effect of N-Ethylthiophene-3-carboxamide on VEGF-A-induced endothelial cell proliferation.[7]

Principle: VEGF-A stimulates HUVEC proliferation through the VEGFR-2 pathway. An effective inhibitor will block this stimulation. Cell proliferation can be quantified using various methods, including direct cell counting or metabolic assays like the MTT assay.[17]

Protocol:

  • Cell Culture:

    • Culture HUVECs in Endothelial Cell Growth Medium (EGM) until they reach 70-90% confluency.[18]

    • Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells/well.[19] Allow cells to adhere overnight.

  • Starvation and Treatment:

    • Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

    • Treat the cells with various concentrations of N-Ethylthiophene-3-carboxamide (or vehicle control) for 1 hour.

    • Stimulate the cells with a pro-angiogenic concentration of VEGF-A (e.g., 20 ng/mL). Include a non-stimulated control group.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Quantification (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Normalize the absorbance readings to the vehicle control. Calculate the percent inhibition of VEGF-A-stimulated proliferation for each compound concentration and determine the IC₅₀ value.

This assay evaluates the impact of N-Ethylthiophene-3-carboxamide on the directional migration of endothelial cells towards a chemoattractant.[20]

Principle: The transwell assay, or Boyden chamber assay, uses a porous membrane to separate a cell-containing upper chamber from a lower chamber containing a chemoattractant (VEGF-A).[20] An inhibitor will reduce the number of cells that migrate through the pores towards the chemoattractant.

Protocol:

  • Chamber Preparation:

    • Place 24-well plate inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.[21]

    • Add basal medium containing VEGF-A (e.g., 50 ng/mL) to the lower chamber.

    • Add basal medium without VEGF-A to the upper chamber (insert).

  • Cell Preparation and Seeding:

    • Harvest and resuspend serum-starved HUVECs in basal medium.

    • Treat the cell suspension with various concentrations of N-Ethylthiophene-3-carboxamide or vehicle control for 30 minutes.

    • Seed the treated cells into the upper chamber (e.g., 50,000 cells/insert).[21]

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C.[21]

  • Staining and Quantification:

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.[22]

    • Fix the migrated cells on the bottom of the membrane with 70% ethanol and stain with 0.2% crystal violet.[22]

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Data Analysis: Quantify the number of migrated cells for each treatment condition and express the results as a percentage of the VEGF-A stimulated control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A VEGFR-2 Kinase Assay B HUVEC Proliferation Assay A->B Confirms Cellular Activity C HUVEC Migration Assay B->C Assesses Motility D HUVEC Tube Formation Assay C->D Evaluates Morphogenesis E Chick Chorioallantoic Membrane (CAM) Assay D->E Translates to a Biological System Start Compound Synthesis: N-Ethylthiophene-3-carboxamide Start->A

Caption: Workflow for evaluating N-Ethylthiophene-3-carboxamide as a VEGFR-2 inhibitor.

This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[23]

Principle: When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will form a network of tube-like structures.[18][24] Inhibitors of angiogenesis will disrupt this process.

Protocol:

  • Plate Coating:

    • Thaw BME on ice.

    • Coat the wells of a 96-well plate with BME and allow it to polymerize at 37°C for 30-60 minutes.[18]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium.

    • Add various concentrations of N-Ethylthiophene-3-carboxamide or vehicle control to the cell suspension.

    • Seed the treated cells onto the polymerized BME.

  • Incubation:

    • Incubate the plate for 6-18 hours at 37°C.

  • Visualization and Quantification:

    • Visualize the tube formation using a microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Analysis: Compare the quantitative parameters of tube formation in treated wells to the vehicle control.

III. In Vivo Angiogenesis Model: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established, cost-effective, and rapid in vivo model to assess angiogenesis.[25][26] The highly vascularized CAM of a developing chick embryo provides an excellent system to observe the effects of a compound on blood vessel formation.[27]

Principle: A test compound is applied directly to the CAM, and its effect on the existing and newly forming blood vessels is observed. An anti-angiogenic compound will cause a reduction in vessel density and may lead to the regression of existing vessels.[28]

Protocol:

  • Egg Incubation:

    • Incubate fertilized chicken eggs at 37°C with humidity for 3-4 days.

  • Windowing the Egg:

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Compound Application:

    • On day 10, when the CAM is well-developed, apply a sterile filter paper disc or a carrier loaded with N-Ethylthiophene-3-carboxamide (in a non-toxic solvent) directly onto the CAM.[2][25] Use a vehicle control on a separate set of eggs.

  • Incubation and Observation:

    • Reseal the window and return the eggs to the incubator for another 48-72 hours.

    • Observe the CAM daily for any changes in the vasculature, such as vessel thinning, reduced branching, or the appearance of an avascular zone around the application site.

  • Analysis:

    • On day 12 or 13, excise the CAM, and capture images.[25]

    • Quantify angiogenesis by counting the number of blood vessel branch points or by using image analysis software to measure vessel density in a defined area around the application site.

Data Analysis: Compare the vessel density or branch point counts between the compound-treated and vehicle-treated CAMs. A statistically significant reduction indicates anti-angiogenic activity.

Hypothetical Results Summary

AssayEndpointN-Ethylthiophene-3-carboxamidePositive Control
VEGFR-2 Kinase AssayIC₅₀50 nM5 nM
HUVEC ProliferationIC₅₀250 nM30 nM
HUVEC Migration% Inhibition at 1 µM75%90%
HUVEC Tube Formation% Inhibition at 1 µM80%95%
CAM Assay% Reduction in Vessel Density at 10 µg60%75%

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of N-Ethylthiophene-3-carboxamide as a potential VEGFR-2 inhibitor. Positive results from this cascade of assays, demonstrating potent enzymatic and cellular inhibition of the VEGFR-2 pathway and in vivo anti-angiogenic activity, would provide a strong rationale for further investigation. Subsequent studies could include more advanced in vivo tumor xenograft models to assess anti-tumor efficacy, as well as pharmacokinetic and toxicology studies to evaluate the compound's drug-like properties. The systematic approach described herein ensures a thorough and scientifically rigorous assessment of this promising compound.

References

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Shaik, F., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Metastasis and Treatment. [Link]

  • Moreno-Jiménez, C., et al. (2013). The chick chorioallantoic membrane as an in vivo angiogenesis model. Journal of visualized experiments : JoVE, (78), 50525. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Bio-protocol. (n.d.). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. [Link]

  • RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. RegMedNet. [Link]

  • Auerbach, R., et al. (2003). Angiogenesis Assays. In Current Protocols in Cell Biology. [Link]

  • Various Authors. (2025). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Molecules. [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][6][25]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic chemistry, 112, 104938. [Link]

  • ResearchGate. (n.d.). Antiangiogenic Agents: A Review on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • PubChem. (n.d.). N,N-diethylthiophene-3-carboxamide. PubChem. [Link]

  • MDPI. (2018). Chick Chorioallantoic Membrane (CAM) Assay as an In Vivo Model to Study the Effect of Newly Identified Molecules on Ovarian Cancer Invasion and Metastasis. Cancers. [Link]

  • DiVA. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]

  • FujiFilm Cellular Dynamics. (n.d.). iCell Endothelial Cells: Assaying Cell Proliferation. FujiFilm Cellular Dynamics. [Link]

  • NCBI. (2015). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. Methods in molecular biology. [Link]

  • Bentham Science. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Current Organic Synthesis. [Link]

  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Indigo Biosciences. [Link]

  • The International Journal of Developmental Biology. (2024). Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. The International Journal of Developmental Biology. [Link]

  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. ResearchGate. [Link]

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay. Corning Life Sciences. [Link]

  • JoVE. (2014). The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Journal of Visualized Experiments. [Link]

  • JoVE. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]

  • Creative Biolabs. (n.d.). Cell Migration Assay. Creative Biolabs. [Link]

  • NCBI. (2014). In vitro Cell Migration and Invasion Assays. Journal of visualized experiments : JoVE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Thiophene Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-substituted thiophene amides. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. N-substituted thiophene amides are prevalent in pharmaceuticals and functional materials, making their efficient and clean synthesis a critical objective.

This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemistry. We will explore the ideal reaction pathway, troubleshoot common side reactions with mechanistic explanations, and offer field-proven solutions to overcome synthetic challenges.

The Ideal Reaction: Amide Bond Formation

The most common and direct method for synthesizing N-substituted thiophene amides is through the coupling of a thiophenecarboxylic acid and a primary or secondary amine.[1] This reaction requires the "activation" of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the amine.[1] A variety of coupling reagents are used for this purpose, with carbodiimides like EDC and DCC being frequent choices.[2]

The intended reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct.[3]

Ideal_Pathway Figure 1. Ideal Amide Coupling Pathway Thiophene_Acid Thiophenecarboxylic Acid Activated_Ester O-Acylisourea Intermediate Thiophene_Acid->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Ester Product N-Substituted Thiophene Amide Activated_Ester->Product + Amine Byproduct Urea Byproduct Activated_Ester->Byproduct Amine Amine (R-NH2) Amine->Product

Caption: Figure 1. Ideal Amide Coupling Pathway

Troubleshooting Guide: Common Side Reactions

Even in well-planned syntheses, side reactions can occur, leading to reduced yields, purification challenges, and unexpected byproducts. This section addresses the most common issues in a question-and-answer format.

Problem 2.1: My reaction is messy, and I'm having trouble isolating my product from a white precipitate.

Question: After running my coupling reaction with DCC, a significant amount of white solid, which is insoluble in most organic solvents, has crashed out of the solution. What is this, and how can I manage it?

Answer:

  • Potential Cause & Mechanism: The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[2][4] DCC activates the carboxylic acid to form the O-acylisourea intermediate, and in the process, it is converted into DCU.[2] While its insolubility drives the reaction forward, it also complicates purification.[4]

  • Recommended Solutions:

    • Filtration: The most straightforward approach is to filter the reaction mixture to remove the precipitated DCU before proceeding with the aqueous workup.[5] Chilling the reaction mixture in an acetone solution can further encourage precipitation.[5]

    • Switch to a Water-Soluble Carbodiimide: For future experiments, consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct of EDC is water-soluble, allowing for its easy removal during a standard aqueous extraction.[4][6] This is often the preferred method in modern synthesis to avoid the filtration issues associated with DCC.[7]

Problem 2.2: The reaction is slow, and my yield is low. I suspect the activated intermediate is rearranging.

Question: My coupling reaction with EDC is not going to completion, even after extended reaction times. Mass spectrometry analysis suggests the presence of a byproduct with the same mass as my activated intermediate. What is happening?

Answer:

  • Potential Cause & Mechanism: The highly reactive O-acylisourea intermediate, formed from the reaction of the thiophenecarboxylic acid and a carbodiimide (like EDC or DCC), can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This side reaction is non-productive, as the N-acylurea is generally unreactive towards the amine nucleophile, effectively sequestering the activated acid and reducing the final product yield.

Side_Reaction Figure 2. N-Acylurea Formation Side Reaction cluster_0 Desired Pathway cluster_1 Side Reaction Activated_Ester O-Acylisourea Intermediate Product Desired Amide Product Activated_Ester->Product Nucleophilic Attack N_Acylurea N-Acylurea Byproduct Activated_Ester->N_Acylurea Intramolecular Rearrangement Amine Amine (R-NH2) Amine->Product

Caption: Figure 2. N-Acylurea Formation Side Reaction

  • Recommended Solutions:

    • Introduce an Additive: The most effective way to prevent this rearrangement is to add a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma).[8] These additives rapidly trap the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This new intermediate is less prone to rearrangement but reacts efficiently with the amine to form the desired amide.[3]

    • Change Coupling Reagent Class: Consider using phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagents. These reagents often incorporate an HOBt or HOAt moiety within their structure, which helps to suppress side reactions and minimize racemization.[8]

Problem 2.3: My product has lost its stereochemical integrity.

Question: My thiophenecarboxylic acid or amine contains a chiral center adjacent to the reacting functional group, and I'm observing significant epimerization or racemization in my final product. How can I prevent this?

Answer:

  • Potential Cause & Mechanism: Racemization can occur via the formation of an oxazolone intermediate, especially when using highly activating coupling conditions. The α-proton of the chiral center becomes acidic and can be abstracted, leading to a loss of stereochemical information. Over-activation of the carboxylic acid or the presence of a strong base can exacerbate this issue.[9]

  • Recommended Solutions:

    • Use Additives: The addition of HOBt or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt), is known to suppress racemization during amide coupling.[3][4]

    • Optimize Base and Temperature: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine (TEA).[8] Running the reaction at a lower temperature (e.g., 0 °C) can also significantly reduce the rate of epimerization.[9]

    • Choose a Low-Racemization Coupling Reagent: Reagents like COMU and T3P have been specifically developed to minimize racemization in sensitive substrates.[8][9] Recent studies have also highlighted novel reagents like TFPN that show excellent results in preventing racemization.[10][11]

Problem 2.4: I'm observing acylation on the thiophene ring itself.

Question: Besides my desired N-substituted amide, I am isolating a byproduct that appears to be a di-acylated species or a ketone formed by acylation of the thiophene ring. Why is this happening?

Answer:

  • Potential Cause & Mechanism: The thiophene ring is electron-rich and susceptible to electrophilic substitution, such as Friedel-Crafts acylation.[12] If the carboxylic acid is converted into a highly reactive species, like an acyl halide or a symmetric anhydride, it can act as an acylating agent towards another molecule of thiophene, particularly at the more reactive α-positions (C2 or C5).[12] This is more likely to occur under acidic conditions or with highly reactive starting materials.[13][14]

  • Recommended Solutions:

    • Avoid Harsh Activating Conditions: Steer clear of converting the thiophenecarboxylic acid to its acyl chloride (e.g., with SOCl₂ or oxalyl chloride) unless absolutely necessary. Instead, rely on standard amide coupling reagents (EDC, HATU, etc.) which generate less aggressive activated species.

    • Control Stoichiometry: Ensure that you are not using a large excess of the thiophenecarboxylic acid. A 1:1 or 1:1.1 ratio of acid to amine is typical.

    • Use a Milder Catalyst: If catalytic acylation is being attempted, choose milder solid-acid catalysts over strong Lewis acids like AlCl₃, which are known to promote vigorous acylation.[13]

Data Summary: Coupling Reagent Selection

The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, byproduct removal, and the need to preserve stereochemistry.

Coupling ReagentClassCommon ByproductRemoval MethodKey AdvantageMajor Side Reaction(s)
DCC CarbodiimideDicyclohexylurea (DCU)FiltrationCost-effective, high reactivityN-acylurea formation, DCU precipitation complicates workup[15]
EDC CarbodiimideN-ethyl-N'-(3-dimethylaminopropyl)ureaAqueous extractionWater-soluble byproduct[4]N-acylurea formation, epimerization
HATU/HBTU Uronium/AminiumTetramethylurea, HOAt/HOBtAqueous extractionHigh efficiency, low racemization[8]Can be expensive
T3P® Phosphonic AnhydridePhosphonic acid derivativesAqueous extractionLow epimerization, water-soluble byproducts[9]Requires a stoichiometric base

Experimental Protocol: General Synthesis of an N-Substituted Thiophene Amide using EDC/HOBt

This protocol provides a reliable starting point for the synthesis of a wide range of thiophene amides.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the thiophenecarboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes. Reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting acid.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction for the formation of the product and disappearance of the starting materials.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted thiophene amide.

Frequently Asked Questions (FAQs)

  • Q: My amine is very electron-deficient and unreactive. What are the best conditions to try?

    • A: For poorly nucleophilic amines, more powerful coupling reagents like HATU are often effective.[8] Alternatively, converting the thiophenecarboxylic acid to its acyl chloride with thionyl chloride or oxalyl chloride can provide the necessary reactivity, but be mindful of potential side reactions on the thiophene ring.[3][16]

  • Q: Is the thiophene ring stable to typical amide coupling conditions?

    • A: Yes, the thiophene ring is generally robust and stable to the neutral or mildly basic conditions employed in most standard amide coupling reactions.[17] It is more sensitive to strongly acidic or strongly oxidizing conditions, which are typically not used.[17]

  • Q: Can I run this reaction without an inert atmosphere?

    • A: For most standard coupling reactions using reagents like EDC or HATU, an inert atmosphere (e.g., nitrogen or argon) is good practice but not always strictly necessary, especially if anhydrous solvents are used. However, carbodiimide reagents are sensitive to moisture, so exposure to humid air should be minimized to prevent reagent decomposition.[15]

References

  • El-Sayed, N. N. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. US2432991A.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ResearchGate. [Link]

  • Klose, J., et al. (2006). Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis. The Journal of Organic Chemistry, 61(1), 148-159. [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Marques, M. M. B. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(15), 2056-2072. [Link]

  • ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Khalifa, M. E. (2020). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Handa, S., et al. (2013). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 15(15), 3758-3761. [Link]

  • ResearchGate. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. ResearchGate. [Link]

  • Chen, F. M., & Benoiton, N. L. (1979). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Canadian Journal of Chemistry, 57(16), 2021-2023. [Link]

  • Bando, Y., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Omega. [Link]

  • Ciaffo, G. M., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(12), 14755-14785. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Thiophene Carboxamide Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the bioavailability of thiophene carboxamide drug candidates. Thiophene carboxamides are a promising class of compounds with therapeutic potential in various areas, including oncology and infectious diseases.[1][2] However, their development is often hampered by challenges related to poor aqueous solubility and limited permeability, which can significantly impact their oral bioavailability.[1]

This document provides a comprehensive resource of frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental hurdles. The information presented herein is grounded in established scientific principles and practical field experience to empower you to make informed decisions and accelerate your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability enhancement of thiophene carboxamide drug candidates.

1. What are the primary factors limiting the oral bioavailability of thiophene carboxamide drug candidates?

The oral bioavailability of thiophene carboxamide derivatives is often restricted by two main physicochemical properties:

  • Poor Aqueous Solubility: Many thiophene carboxamides are hydrophobic molecules, making them poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[3] This low solubility limits the concentration of the drug available for absorption.

  • Low Membrane Permeability: Even if a drug dissolves, it must still pass through the intestinal epithelium to reach the systemic circulation. The structural characteristics of some thiophene carboxamides can hinder their ability to effectively permeate biological membranes.

2. What are the initial steps to consider when a promising thiophene carboxamide candidate shows poor bioavailability?

A systematic approach is crucial. Begin by thoroughly characterizing the physicochemical properties of your compound. Key initial steps include:

  • Solubility Assessment: Determine the aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Evaluation: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, to assess the compound's ability to cross intestinal barriers.[4]

  • Solid-State Characterization: Analyze the crystalline form (polymorphism) of the active pharmaceutical ingredient (API), as different crystal forms can exhibit varying solubility and dissolution rates.

3. What are the main formulation strategies to improve the bioavailability of poorly soluble drugs like thiophene carboxamides?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[5] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its apparent solubility and dissolution.[8]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the GI tract and may even facilitate lymphatic absorption, bypassing first-pass metabolism.[8][9]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[5][10]

4. How do excipients impact the bioavailability of a drug?

Excipients are not merely inert fillers; they play a critical role in the formulation's performance.[11][12] They can:

  • Enhance Solubility: Solubilizing agents and surfactants can increase the drug's concentration in solution.[10]

  • Improve Stability: Protective excipients can shield the API from degradation in the harsh environment of the stomach.[13]

  • Modify Drug Release: Binders, disintegrants, and coatings can be used to control the rate and location of drug release within the GI tract.[13][14]

  • Inhibit Efflux Transporters: Some excipients can inhibit the action of efflux transporters in the intestinal wall, which can otherwise pump the drug back into the GI lumen, reducing its absorption.

5. What is the "first-pass effect" and how can it be mitigated for thiophene carboxamide drug candidates?

The first-pass effect, or first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or systemic circulation.[15] This primarily occurs in the liver and the gut wall.[16][17] For orally administered drugs, the absorbed drug from the gut travels through the portal vein to the liver before reaching the rest of the body.[15] If the drug is extensively metabolized in the liver, its bioavailability can be significantly reduced.[18]

Strategies to mitigate the first-pass effect include:

  • Increasing the Oral Dose: This is a straightforward but often inefficient approach.[18]

  • Alternative Routes of Administration: Routes that bypass the portal circulation, such as sublingual, rectal, or transdermal, can avoid the first-pass effect.[18][19]

  • Formulation Strategies: As mentioned earlier, lipid-based formulations that promote lymphatic transport can partially bypass the liver.[8]

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve absorption and protect the drug from first-pass metabolism.[16]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental challenges you may encounter.

Guide 1: Low Aqueous Solubility

Problem: Your thiophene carboxamide candidate exhibits very low solubility in aqueous media, leading to poor dissolution and likely low bioavailability.

Causality: The hydrophobic nature of the thiophene carboxamide molecule is the primary reason for its low aqueous solubility. The crystalline structure of the API can also play a significant role, with stable crystalline forms often having lower solubility than their amorphous or metastable counterparts.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Aqueous Solubility Start Low Aqueous Solubility Observed Char Characterize Solid State (DSC, XRPD) Start->Char Initial Assessment Solubility Determine pH-Solubility Profile Char->Solubility ParticleSize Particle Size Reduction (Micronization/Nanonization) Solubility->ParticleSize If dissolution rate is the issue Amorphous Formulate as Amorphous Solid Dispersion (ASD) Solubility->Amorphous If solubility is fundamentally low Lipid Develop Lipid-Based Formulation (SEDDS) Solubility->Lipid For highly lipophilic compounds Complex Investigate Complexation (Cyclodextrins) Solubility->Complex If suitable for complexation Analyze Analyze Dissolution Profile of Formulations ParticleSize->Analyze Amorphous->Analyze Lipid->Analyze Complex->Analyze Success Improved Solubility & Dissolution Analyze->Success Positive Outcome Reassess Re-evaluate Formulation Strategy Analyze->Reassess Suboptimal Outcome G cluster_1 Troubleshooting Poor Membrane Permeability Start Poor Permeability Observed PAMPA Confirm with PAMPA Assay Start->PAMPA Caco2 Conduct Caco-2 Bidirectional Assay PAMPA->Caco2 If passive diffusion is low EffluxRatio Calculate Efflux Ratio (ER) Caco2->EffluxRatio Prodrug Consider Prodrug Approach Caco2->Prodrug If intrinsic permeability is very low Inhibitor Co-dose with P-gp Inhibitor (e.g., Verapamil) EffluxRatio->Inhibitor If ER > 2, suspect efflux PermEnhancer Evaluate Permeation Enhancers EffluxRatio->PermEnhancer If ER is low, focus on passive diffusion Analyze Re-evaluate Permeability Inhibitor->Analyze PermEnhancer->Analyze Prodrug->Analyze Success Improved Permeability Analyze->Success Positive Outcome Reassess Re-evaluate Strategy Analyze->Reassess Suboptimal Outcome

Caption: Workflow for addressing poor membrane permeability.

Step-by-Step Protocol:

Protocol 2.1: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions. This typically takes 21 days.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the process, but add the test compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the drug in the collected samples using a suitable analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.

Guide 3: High First-Pass Metabolism

Problem: Your thiophene carboxamide candidate shows good solubility and permeability, but in vivo studies reveal low oral bioavailability, suggesting significant first-pass metabolism.

Causality: The thiophene ring itself can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall, leading to the formation of reactive metabolites. [20]The carboxamide group and other substituents on the molecule can also be sites of metabolic attack.

Troubleshooting Workflow:

G cluster_2 Troubleshooting High First-Pass Metabolism Start Suspected High First-Pass Metabolism Microsomes In Vitro Metabolic Stability Assay (Liver Microsomes) Start->Microsomes Hepatocytes Metabolite Identification with Hepatocytes Microsomes->Hepatocytes If stability is low Formulation Formulation Strategies (e.g., Lymphatic Targeting) Microsomes->Formulation If stability is moderate IdentifySite Identify Metabolic 'Soft Spots' Hepatocytes->IdentifySite StructuralMod Structural Modification to Block Metabolism IdentifySite->StructuralMod Prodrug Design a Prodrug to Mask Metabolic Site IdentifySite->Prodrug Reassess Re-evaluate In Vivo Bioavailability StructuralMod->Reassess Prodrug->Reassess Formulation->Reassess Success Improved Bioavailability Reassess->Success Positive Outcome Failure Re-evaluate Candidate Reassess->Failure Suboptimal Outcome

Caption: Workflow for addressing high first-pass metabolism.

Step-by-Step Protocol:

Protocol 3.1: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Preparation:

    • Prepare a reaction mixture containing liver microsomes (human or from another relevant species), your thiophene carboxamide candidate, and a buffer solution (e.g., potassium phosphate buffer).

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

    • The slope of the linear portion of this plot gives the rate of elimination.

    • From this, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high intrinsic clearance suggest high metabolic liability.

III. Data Presentation

Table 1: Example of Excipient Screening for a Thiophene Carboxamide Candidate

Excipient CategoryExcipient ExampleSolubility of Compound X (mg/mL)Observations
Oil Capryol™ 9025.4Good solubility
Labrafil® M 1944 CS18.2Moderate solubility
Surfactant Kolliphor® EL45.8High solubility
Tween® 8032.1Good solubility
Co-surfactant Transcutol® HP60.5Very high solubility
Plurol® Oleique CC 49728.9Good solubility

Table 2: Example of Caco-2 Permeability Data

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Compound Y 0.52.55.0Low (Efflux Substrate)
Propranolol (High Permeability Control) 25.024.50.98High
Atenolol (Low Permeability Control) 0.20.21.0Low

IV. References

  • Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Accessed January 23, 2026.

  • Vertex AI Search. Challenges in Permeability Assessment for Oral Drug Product Development - PMC. Accessed January 23, 2026.

  • Vertex AI Search. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Accessed January 23, 2026.

  • Colorcon. Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Accessed January 23, 2026.

  • NIH. First-Pass Effect - StatPearls - NCBI Bookshelf. Accessed January 23, 2026.

  • PubMed Central. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Accessed January 23, 2026.

  • PubMed. Impact of excipient interactions on drug bioavailability from solid dosage forms. Accessed January 23, 2026.

  • Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. Accessed January 23, 2026.

  • ResearchGate. Analytical Techniques for Drug Formulation | Request PDF. Accessed January 23, 2026.

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Accessed January 23, 2026.

  • MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Accessed January 23, 2026.

  • MDPI. Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. Accessed January 23, 2026.

  • NIH. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC. Accessed January 23, 2026.

  • Taylor & Francis. Prioritizing oral bioavailability in drug development strategies. Accessed January 23, 2026.

  • International Biopharmaceutical Industry. Predicting Drug Bioavailability with the Modern-day Toolkit. Accessed January 23, 2026.

  • ResearchGate. In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives | Request PDF. Accessed January 23, 2026.

  • ResearchGate. (PDF) First-Pass Metabolism and Its Effect on Bioavailability. Accessed January 23, 2026.

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Accessed January 23, 2026.

  • Vertex AI Search. Roles of Excipients. Accessed January 23, 2026.

  • Vertex AI Search. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Accessed January 23, 2026.

  • Chemical Research in Toxicology. Bioactivation Potential of Thiophene-Containing Drugs. Accessed January 23, 2026.

  • Vertex AI Search. Advances in Analytical Techniques for Drug Discovery and Development. Accessed January 23, 2026.

  • PubMed. Oral bioavailability and first-pass effects. Accessed January 23, 2026.

  • JOCPR. Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Accessed January 23, 2026.

  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Accessed January 23, 2026.

  • ResearchGate. (PDF) Cell-based in vitro models for predicting drug permeability. Accessed January 23, 2026.

  • Vertex AI Search. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Accessed January 23, 2026.

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Accessed January 23, 2026.

  • ACS Publications. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. Accessed January 23, 2026.

  • ResearchGate. Formulation Approaches to Improve Oral Bioavailability of Drugs. Accessed January 23, 2026.

  • Pharma Focus Europe. Role of Excipients in Drug Formulation. Accessed January 23, 2026.

  • YouTube. drug solubility & membrane permeability assays. Accessed January 23, 2026.

  • Wikipedia. First pass effect. Accessed January 23, 2026.

  • NIH. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Accessed January 23, 2026.

  • ResearchGate. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Accessed January 23, 2026.

  • Creative Proteomics. What are Characterization Methods for Antibody Drugs. Accessed January 23, 2026.

  • Vertex AI Search. Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Accessed January 23, 2026.

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Accessed January 23, 2026.

  • Semantic Scholar. Cell-based in vitro models for predicting drug permeability. Accessed January 23, 2026.

  • NIH. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Accessed January 23, 2026.

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: N-Ethylthiophene-3-carboxamide and PAN-90806 in the Context of VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the landscape of kinase inhibitors, the thiophene carboxamide scaffold has emerged as a privileged structure with diverse biological activities. This guide provides an in-depth comparative analysis of N-Ethylthiophene-3-carboxamide and the clinical-stage compound PAN-90806, with a focus on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document synthesizes preclinical and clinical data to offer a comprehensive resource for drug development professionals.

Introduction: Scaffolds of Interest in Kinase Inhibition

The search for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and ophthalmology. The thiophene carboxamide core has garnered significant attention due to its synthetic tractability and ability to be tailored for various biological targets.[1] N-Ethylthiophene-3-carboxamide represents a fundamental embodiment of this scaffold.

PAN-90806, a potent and selective VEGFR-2 inhibitor, has progressed to clinical trials as a topical treatment for neovascular (wet) age-related macular degeneration (AMD), demonstrating the therapeutic potential of targeting this pathway.[2][3] This guide will dissect the available data on both molecules to provide a comparative perspective on their mechanisms, potential applications, and the experimental frameworks used for their evaluation.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Both N-Ethylthiophene-3-carboxamide and PAN-90806 are understood to exert their primary biological effects through the inhibition of VEGFR-2. This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and implicated in neovascular eye diseases.[4][5]

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors like PAN-90806 and thiophene carboxamide derivatives typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its activation and blocking the angiogenic signaling cascade.[4]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Activation PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR AKT->Migration mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

Comparative Efficacy and Biological Activity

A direct head-to-head comparison of N-Ethylthiophene-3-carboxamide and PAN-90806 in the same experimental settings is not publicly available. However, by examining data on closely related thiophene-3-carboxamide derivatives and the clinical findings for PAN-90806, we can construct a comparative analysis.

A recent study focused on novel thiophene-3-carboxamide derivatives based on the structure of PAN-90806 as VEGFR-2 inhibitors.[6] One of the lead compounds from this study, compound 14d , which shares the thiophene-3-carboxamide core, demonstrated a potent VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM .[6] This finding underscores the potential of the thiophene-3-carboxamide scaffold as a platform for developing effective VEGFR-2 inhibitors.

PAN-90806 has been evaluated in Phase 1/2 clinical trials for neovascular AMD.[2][3] In these studies, topical administration of PAN-90806 demonstrated positive biological activity in approximately 45-50% of treated patients, with outcomes including reduced vascular leakage and improved lesion morphology.[3] While a specific IC50 value for PAN-90806 is not consistently reported in these clinical summaries, its progression to clinical trials implies a high degree of potency and selectivity established during preclinical development.

Compound/DerivativeTargetIC50Key FindingsApplication
Thiophene-3-carboxamide derivative (14d) VEGFR-2191.1 nM[6]Potent in vitro inhibition of VEGFR-2.[6]Preclinical (Anticancer/Anti-angiogenesis)
PAN-90806 VEGFR-2Not explicitly stated in clinical reportsPositive biological response in ~45-50% of wet AMD patients in a Phase 1/2 trial.[3]Clinical (Neovascular AMD)

Broader Biological Profile: Anticancer and Anti-angiogenic Potential

Thiophene carboxamide derivatives have been extensively investigated for their anticancer properties. Studies have shown that various derivatives exhibit cytotoxic effects against a range of cancer cell lines, including breast, colon, and melanoma.[2] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[6]

PAN-90806's development has been primarily focused on ophthalmology.[2][7] However, its potent anti-angiogenic activity, by definition, suggests potential utility in oncology, as tumor growth is highly dependent on the formation of new blood vessels.

Experimental Protocols for Comparative Evaluation

To conduct a direct and robust comparative analysis of N-Ethylthiophene-3-carboxamide and PAN-90806, a series of standardized in vitro and cell-based assays are essential. The following protocols provide a framework for such an evaluation.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Objective: To determine the IC50 value of each compound against VEGFR-2.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds (N-Ethylthiophene-3-carboxamide and PAN-90806). b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

VEGFR-2 Kinase Assay Workflow

Caption: Workflow for in vitro VEGFR-2 kinase assay.

Endothelial Cell Migration Assay

This assay assesses the functional impact of VEGFR-2 inhibition on endothelial cell motility, a key process in angiogenesis.

Objective: To evaluate the effect of the compounds on VEGF-induced migration of human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Culture: Culture HUVECs in appropriate growth medium.

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.

  • Procedure: a. Seed HUVECs in the upper chamber of the transwell insert in serum-free medium. b. Add VEGF to the lower chamber as a chemoattractant. c. Treat the HUVECs with different concentrations of the test compounds. d. Incubate for a period sufficient to allow cell migration (e.g., 4-6 hours). e. Fix and stain the cells that have migrated to the lower surface of the membrane.

  • Data Analysis: Count the number of migrated cells in several microscopic fields and compare the results for treated and untreated cells.

Reactive Oxygen Species (ROS) Production Assay

This assay can elucidate secondary mechanisms of action, particularly relevant for the anticancer effects of thiophene carboxamides.

Objective: To measure the generation of intracellular ROS in cancer cells following treatment with the compounds.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be sensitive to thiophene carboxamides).

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: Treat the cells with the test compounds at various concentrations.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

  • Data Analysis: Compare the fluorescence levels of treated cells to untreated controls.

Synthesis Overview

A brief overview of the synthesis of these compounds is pertinent for researchers interested in derivatization and structure-activity relationship (SAR) studies.

N-Ethylthiophene-3-carboxamide: The synthesis of N-substituted thiophene-3-carboxamides can typically be achieved through the reaction of thiophene-3-carbonyl chloride with the corresponding amine (in this case, ethylamine) in the presence of a base. Alternatively, coupling reactions between thiophene-3-carboxylic acid and ethylamine using standard peptide coupling reagents can be employed.[1]

PAN-90806: As a proprietary clinical-stage compound, the detailed synthesis of PAN-90806 is not publicly disclosed. However, it is known to be a small molecule, suggesting a multi-step organic synthesis process.

Conclusion and Future Directions

This comparative analysis reveals that both N-Ethylthiophene-3-carboxamide, as a representative of the thiophene-3-carboxamide scaffold, and PAN-90806 hold promise as VEGFR-2 inhibitors. The available data on a derivative of N-Ethylthiophene-3-carboxamide demonstrates potent in vitro activity, suggesting that this scaffold is a viable starting point for the development of novel anti-angiogenic agents. PAN-90806, having progressed to clinical trials, provides a benchmark for the therapeutic potential of targeting VEGFR-2 with a small molecule inhibitor for ophthalmic indications.

For drug development professionals, the key takeaways are:

  • The thiophene-3-carboxamide scaffold is a validated platform for the discovery of potent VEGFR-2 inhibitors.

  • PAN-90806 serves as a successful case study for the topical delivery of a small molecule kinase inhibitor for an ocular neovascular disease.

  • Direct, head-to-head in vitro and cell-based assays are crucial for a definitive comparative assessment of novel compounds against established benchmarks like PAN-90806.

Future research should focus on a systematic SAR study of N-substituted thiophene-3-carboxamides to optimize their potency and selectivity for VEGFR-2. Furthermore, exploring the broader therapeutic applications of these compounds, including in oncology, is a promising avenue for further investigation.

References

  • PanOptica, Inc. (2016, October 17). PanOptica, Inc. Reports Positive Results From Phase 1/2 Clinical Trial Of PAN-90806, A Novel Topical Anti-VEGF Eye Drop. BioSpace. [Link]

  • National Center for Biotechnology Information. (2024). VEGFA-VEGFR2 signaling pathway. PubChem. [Link]

  • Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

  • PanOptica, Inc. (2015, November 13). PanOptica Reports Progress with PAN-90806, a Topical Anti-VEGF Eyedrop for the Treatment of Neovascular (Wet) AMD. FirstWord Pharma. [Link]

  • Retina Associates of Cleveland, Inc. (n.d.). PanOptica Eye Drop Study - Wet AMD. [Link]

  • Cousins, S. W. (2016). Topical treatment for neovascular AMD within sight. Modern Retina. [Link]

  • Khan, M. A., & Khan, Z. A. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Molecules, 27(11), 3587. [Link]

  • BioWorld. (2019, October 11). PanOptica reports phase I/II topline data on PAN-90806 for wet AMD. [Link]

  • Living Well With Low Vision. (2016, November 22). Eye Drops for Wet AMD Showing Positive Results. [Link]

  • Wykoff, C. C. (2020). Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020. Asia-Pacific Journal of Ophthalmology, 9(3), 238-244. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • Fierce Biotech. (2014, April 15). PanOptica Raises $45 Million to Finance Clinical Development of Anti-VEGF Eye Drop for Wet AMD. [Link]

  • Reaction Biology. (n.d.). KDR/VEGFR2 Kinase Assay Service. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Alkyl Thiophene-3-Carboxamides in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility and presence in a multitude of biologically active compounds. This guide offers an in-depth technical comparison of the structure-activity relationships (SAR) of N-alkyl thiophene-3-carboxamides, with a particular focus on their role as kinase inhibitors. By dissecting the causal relationships behind experimental design and presenting comparative data, this document serves as a practical resource for researchers aiming to design and develop novel therapeutics based on this privileged scaffold.

The Thiophene-3-Carboxamide Core: A Privileged Scaffold in Kinase Inhibition

The thiophene ring, an aromatic heterocycle containing a sulfur atom, serves as a bioisostere for the phenyl ring in many drug candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a popular starting point for library synthesis. When combined with a carboxamide at the 3-position, the resulting scaffold provides a rigid framework with a key hydrogen bond donor and acceptor, crucial for binding to the hinge region of many protein kinases.

Kinases, enzymes that catalyze the transfer of a phosphate group to a substrate protein, are pivotal regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding pocket of kinases presents a well-defined target for small molecule inhibitors. The N-substituted thiophene-3-carboxamide scaffold has proven to be particularly effective in targeting this pocket, leading to the development of potent and selective inhibitors.

The Critical Role of the N-Alkyl Substituent: A Comparative Analysis

While much research has focused on N-aryl substituents, the N-alkyl group plays a subtle yet crucial role in modulating the potency, selectivity, and physicochemical properties of thiophene-3-carboxamide inhibitors. The size, shape, and lipophilicity of the N-alkyl group can significantly influence how the molecule sits within the ATP-binding pocket and its interactions with surrounding amino acid residues.

Case Study: N-Alkyl Thiophene-3-Carboxamides as JNK Inhibitors

A study on thiophene-3-carboxamide derivatives as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and apoptosis, highlights the importance of the substitution pattern on the thiophene ring and the nature of the group attached to the 2-amino position. While this study did not focus on a systematic variation of a simple N-alkyl group on the carboxamide, it established a critical principle: the position of the carboxamide is paramount. An analogue with the carboxamide at the 5-position was found to be completely inactive, underscoring the necessity of the 3-carboxamide for JNK1 inhibitory activity. Furthermore, substitutions on the thiophene ring itself, such as methyl groups at the 4 and 5 positions, led to a decrease in activity compared to the unsubstituted thiophene.

Comparative Data: Fungicidal Activity of N-Substituted Thiophene-2-Carboxamides
Compound IDR¹ SubstituentEC₅₀ (mg/L) vs. Cucumber Downy Mildew
4a Ethyl4.69
4f Ethyl1.96
4j Isopropyl> 200
4k n-Propyl> 200
4l n-Butyl> 200
4m 2-Methoxyethyl> 200
4n Benzyl> 200
4r Ethyl> 200
4s Ethyl> 200

Data synthesized from a study on N-(thiophen-2-yl) nicotinamide derivatives. Note that while the core is different, this provides a rare example of systematic N-alkyl variation on a related scaffold.[1]

The data, although from a different biological context, suggests that even small changes in the alkyl substituent can have a dramatic effect on activity. The ethyl-substituted compounds 4a and 4f showed excellent fungicidal activity, while increasing the chain length to n-propyl and n-butyl, or introducing branching (isopropyl), led to a significant loss of potency. This highlights the sensitivity of the binding pocket to the size and conformation of the alkyl group.

Comparison with Alternative Scaffolds: The Broader Kinase Inhibitor Landscape

The N-alkyl thiophene-3-carboxamide scaffold exists within a competitive landscape of other privileged structures for kinase inhibition. Understanding the strengths and weaknesses of these alternatives is crucial for rational drug design.

ScaffoldKey Features & AdvantagesRepresentative FDA-Approved Drugs
Quinazoline Rigid, planar scaffold; well-established hinge-binding motif.Gefitinib, Erlotinib, Lapatinib
Indole Versatile scaffold capable of forming multiple hydrogen bonds.Sunitinib, Nintedanib
Thiazole 5-membered heterocycle, often used as a core fragment.Dasatinib
Pyrazolopyrimidine Fused heterocyclic system, potent hinge binder.Ruxolitinib

Dasatinib , a potent inhibitor of BCR-ABL and Src family kinases, features a central thiazole-carboxamide core. Its development showcases a different approach to achieving high potency, relying on a more complex N-substituted 2-aminothiazole.[2] In contrast, the thiophene-3-carboxamide scaffold offers a potentially simpler and more synthetically tractable starting point for library development.

Bosutinib , another BCR-ABL inhibitor, is based on a 3-cyanoquinoline core. Its SAR studies reveal the importance of the aniline substituent at the 4-position for activity. While structurally distinct from thiophene-3-carboxamides, the underlying principles of targeting the kinase hinge region and exploiting hydrophobic pockets are shared.

The choice of scaffold ultimately depends on the specific kinase target, the desired selectivity profile, and the required physicochemical properties. The N-alkyl thiophene-3-carboxamide scaffold provides a valuable and less-explored alternative to these more established chemotypes.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological rigor are the cornerstones of scientific integrity. The following protocols provide detailed, step-by-step instructions for the synthesis and biological evaluation of N-alkyl thiophene-3-carboxamides.

Synthesis of a Representative N-Alkyl Thiophene-3-Carboxamide

This protocol outlines a general method for the synthesis of an N-alkyl thiophene-3-carboxamide via an amide coupling reaction.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A Thiophene-3-carboxylic acid in CH₂Cl₂ B Add Oxalyl Chloride & DMF (cat.) A->B C Stir at RT for 6h B->C D Concentrate to obtain Thiophene-3-carbonyl chloride C->D E Alkylamine & Triethylamine in CH₂Cl₂ F Add Thiophene-3-carbonyl chloride in CH₂Cl₂ dropwise at 0°C E->F G Stir at RT until completion (TLC) F->G H Aqueous work-up G->H I Purify by column chromatography H->I J Obtain N-Alkyl Thiophene-3-carboxamide I->J

Caption: General workflow for the synthesis of N-Alkyl Thiophene-3-carboxamides.

Detailed Protocol:

  • Acid Chloride Formation: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M), add oxalyl chloride (3.0 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude thiophene-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Coupling: In a separate flask, dissolve the desired alkylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to 0°C in an ice-water bath.

  • Addition of Acid Chloride: Dissolve the crude thiophene-3-carbonyl chloride in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl thiophene-3-carboxamide.[1]

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.

G A Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B Incubate at RT A->B C Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D Incubate at RT for 40 min C->D E Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) D->E F Incubate at RT for 30-60 min E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Prepare Kinase Reaction: In a 384-well plate, add the following components in a total volume of 5 µL:

    • Kinase (e.g., JNK1, VEGFR-2) in kinase buffer.

    • Substrate (a specific peptide or protein substrate for the kinase).

    • Test compound (N-alkyl thiophene-3-carboxamide) at various concentrations.

    • ATP at a concentration near the Kₘ for the specific kinase.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal.[3]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Detection: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

Conclusion and Future Directions

The N-alkyl thiophene-3-carboxamide scaffold represents a promising, yet relatively underexplored, area for the development of novel kinase inhibitors. The available data, though limited, strongly suggests that the nature of the N-alkyl substituent is a critical determinant of biological activity. Small modifications to the alkyl chain can lead to significant changes in potency, highlighting the importance of a systematic SAR exploration in this region of the molecule.

Future research should focus on the synthesis and evaluation of focused libraries of N-alkyl thiophene-3-carboxamides with systematic variations in the alkyl group (e.g., chain length, branching, and incorporation of cyclic moieties). Screening these libraries against a panel of therapeutically relevant kinases will undoubtedly uncover novel inhibitors with desirable potency and selectivity profiles. The combination of efficient synthetic strategies and robust in vitro assays, as outlined in this guide, provides a clear path forward for unlocking the full potential of this versatile chemical scaffold.

References

  • Hawash, M., Kahraman, D. C., Olgac, A., Ergun, S. G., Hamel, E., Cetin-Atalay, R., & Baytas, S. N. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Zhang, Y., et al. (2020). C-Jun N-terminal kinase inhibitors: a patent review (2010-2019).
  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

  • Corcino, C. O., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3105. [Link]

  • Azima, L., et al. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. Biophysical Journal, 122(3), 435-447. [Link]

  • Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A review on anticancer activities of thiophene and its analogs. Mini reviews in medicinal chemistry, 20(19), 1944–1965.
  • Suresh, G., Nadh, R. V., Srinivasu, N., & Yennity, D. (2017). A Convenient new and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
  • Wang, M., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(4), 870. [Link]

  • Bissy, E., et al. (2021). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 526-536.
  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Machleidt, T., Carlson, C. B., Yang, L., Dahl, R., & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & medicinal chemistry, 19(8), 2582–2588. [Link]

  • Milicevic, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 25(14), 6823. [Link]

Sources

A Comparative Analysis of Thiophene-2-Carboxamide and Thiophene-3-Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Isomeric Efficacy

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[2][3][4] A critical determinant of their pharmacological profile is the substitution pattern on the thiophene ring, particularly the position of the carboxamide group. This guide provides an in-depth comparison of the efficacy of thiophene-2-carboxamide and thiophene-3-carboxamide derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential, supported by experimental data.

The Isomeric Influence: How Positional Changes Dictate Biological Activity

The electronic and steric properties of the thiophene ring are not uniform. The proximity of the sulfur atom to the different carbon atoms influences the electron density distribution, which in turn affects how the molecule interacts with its biological target. The placement of the carboxamide moiety at the 2- or 3-position fundamentally alters the molecule's shape, hydrogen bonding capabilities, and overall reactivity, leading to distinct pharmacological outcomes.

Anticancer Activity: A Tale of Two Isomers

Both thiophene-2-carboxamide and thiophene-3-carboxamide derivatives have demonstrated significant potential as anticancer agents, though often through different mechanisms or with varying potency against specific cancer cell lines.[1][3][5][6][7]

Thiophene-2-Carboxamide Derivatives:

Recent studies have highlighted the cytotoxic effects of thiophene-2-carboxamides against a range of cancer cell lines, including breast, liver, and leukemia.[1] For instance, certain derivatives bearing aryl substituents have been identified as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in cancer cell signaling.[1]

One study reported the synthesis of a series of thiophene-2-carboxamide derivatives and their evaluation against MCF-7 (breast cancer), K562 (chronic myelogenous leukemia), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines. The derivative with a 4-chlorophenyl ring exhibited potent inhibitory activity across all tested cell lines.[8]

Thiophene-3-Carboxamide Derivatives:

Thiophene-3-carboxamide derivatives have emerged as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[9][10]

A notable example is a series of novel thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806. One compound from this series, compound 14d , demonstrated excellent anti-proliferative activity against HCT116, MCF7, PC3, and A549 cell lines, with a VEGFR-2 inhibitory IC50 value of 191.1 nM.[9] The mechanism of action for this compound involves inducing cell cycle arrest, increasing reactive oxygen species (ROS) production, and promoting apoptosis.[9]

Another study focused on thiophene-3-carboxamide derivatives as dual inhibitors of JNK, functioning as both ATP and JIP mimetics.[10] This dual-binding mechanism offers a promising strategy for achieving high potency and selectivity.

Comparative Efficacy in Anticancer Applications:

Derivative ClassPrimary Target(s)Example IC50 ValuesNotable Activities
Thiophene-2-Carboxamides PTP1B, Tubulin5.46 µM (Hep3B) for compound 2b[5][7]Broad-spectrum cytotoxicity against various cancer cell lines.[1][8]
Thiophene-3-Carboxamides VEGFR-2, JNKs191.1 nM (VEGFR-2) for compound 14d[9]Potent and specific kinase inhibition, anti-angiogenic properties.[9]

Antimicrobial Efficacy: A Broad Spectrum of Activity

Thiophene carboxamide derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][11][12]

Thiophene-2-Carboxamide Derivatives:

The antimicrobial activity of thiophene-2-carboxamides is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria.[12]

Thiophene-3-Carboxamide Derivatives:

Thiophene-3-carboxamide derivatives have also demonstrated significant antibacterial and antifungal activities.[11][13] For example, two biologically active thiophene-3-carboxamide derivatives have been shown to possess both antibacterial and antifungal properties.[11]

Comparative Efficacy in Antimicrobial Applications:

A direct comparison of the minimum inhibitory concentrations (MICs) from various studies is challenging due to differing experimental conditions and microbial strains. However, the literature suggests that both isomers can be tailored to exhibit potent antimicrobial activity through appropriate substitutions on the thiophene ring and the amide nitrogen. The choice between a 2- or 3-carboxamide scaffold may depend on the specific microbial target and the desired spectrum of activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of these compounds follow established methodologies in medicinal chemistry and pharmacology.

General Synthesis of Thiophene Carboxamides

The synthesis of thiophene carboxamides typically involves the coupling of a thiophenecarboxylic acid with an appropriate amine.

Workflow for Thiophene Carboxamide Synthesis:

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Purification cluster_4 Final Product ThiopheneCarboxylicAcid Thiophene-2- or -3- carboxylic acid Activation Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) ThiopheneCarboxylicAcid->Activation Amine Primary or Secondary Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Purification Purification (e.g., Column Chromatography, Recrystallization) Coupling->Purification FinalProduct Thiophene Carboxamide Derivative Purification->FinalProduct

Caption: General synthetic workflow for thiophene carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Kinase Inhibition Assay

Enzymatic assays are used to determine the inhibitory activity of the compounds against specific kinases.

Workflow for a Typical Kinase Inhibition Assay:

G cluster_0 Assay Components cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis Kinase Purified Kinase (e.g., VEGFR-2) Incubation Incubation at 37°C Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Thiophene Carboxamide Derivative Compound->Incubation Detection Detection of Phosphorylated Substrate (e.g., ELISA, Luminescence) Incubation->Detection Analysis Calculation of % Inhibition and IC50 Value Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene carboxamides is highly dependent on the nature and position of substituents on both the thiophene ring and the amide nitrogen.

Key SAR Observations:

  • Position of the Carboxamide: As discussed, the 2- versus 3-positioning is a primary determinant of the target class and potency.

  • Substituents on the Thiophene Ring: Electron-withdrawing or -donating groups on the thiophene ring can modulate the electronic properties of the scaffold, influencing binding affinity. For instance, in some anticancer thiophene carboxamides, the presence of specific substituents is crucial for interacting with key amino acid residues in the target protein's binding pocket.[3]

  • Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen plays a significant role in defining the compound's pharmacological profile. Aryl, heteroaryl, and alkyl groups with various functionalities can be introduced to optimize potency, selectivity, and pharmacokinetic properties.

Visualizing the Structure-Activity Relationship:

Caption: Key regions for SAR exploration in thiophene carboxamide isomers.

Conclusion and Future Directions

The isomeric positioning of the carboxamide group on the thiophene ring is a critical design element in the development of novel therapeutics. While thiophene-2-carboxamide derivatives have shown broad cytotoxic activity, thiophene-3-carboxamides have demonstrated significant potential as potent and selective kinase inhibitors.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Future research should focus on:

  • Direct comparative studies: Head-to-head comparisons of isomeric pairs under identical experimental conditions are needed for a more definitive understanding of their relative efficacy.

  • Exploring novel substitution patterns: The vast chemical space offered by the thiophene carboxamide scaffold remains largely unexplored.

  • In vivo studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the distinct properties of thiophene-2- and thiophene-3-carboxamide derivatives, researchers can continue to develop innovative and effective treatments for a wide range of diseases.

References

  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502–1512.
  • Various Authors. (n.d.). Therapeutic importance of synthetic thiophene. PMC.
  • Al-Ostath, A., et al. (2022).
  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(9), o636–o638.
  • Al-Ostath, A., et al. (2022).
  • Al-Ostath, A., et al. (2022).
  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358.
  • Various Authors. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.
  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582–2588.
  • Gouda, M. A. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.
  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1947–1951.
  • Seelam, N. V., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.
  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 981903.

Sources

A Comparative Guide to Tubulin Polymerization Inhibitors: N-Ethylthiophene-3-carboxamide versus Combretastatin A-4 Biomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led to the identification of numerous cellular targets critical for tumor growth and proliferation. Among these, the microtubule network stands out as a clinically validated and highly attractive target. Microtubules, dynamic polymers of α- and β-tubulin, are integral to cell division, motility, and intracellular transport. Their disruption by small molecule inhibitors can trigger cell cycle arrest and apoptosis, making them a cornerstone of cancer chemotherapy. This guide provides a detailed, data-driven comparison of two prominent classes of tubulin polymerization inhibitors that act at the colchicine binding site: the well-established natural product Combretastatin A-4 and its biomimetics, and the emerging class of synthetic N-Ethylthiophene-3-carboxamide derivatives.

The Gold Standard: Combretastatin A-4 and its Analogs

Combretastatin A-4 (CA-4), isolated from the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization that has been extensively studied.[1][2][3] Its simple chemical structure, a cis-stilbene, has inspired the development of a multitude of analogs aimed at improving its pharmacological properties.[1][3]

Mechanism of Action

CA-4 exerts its potent antimitotic activity by binding to the colchicine site on β-tubulin.[1][4] This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle.[4][5] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately leads to apoptotic cell death.[6][7][8]

cluster_0 Cellular Milieu CA4 Combretastatin A-4 Tubulin α/β-Tubulin Dimers CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited) MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Formation Disrupted G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Figure 1. Mechanism of action of Combretastatin A-4.

Challenges and Biomimetic Strategies

Despite its high potency, the clinical development of CA-4 has been hampered by its poor water solubility and the isomerization of the active cis-stilbene to the inactive trans-isomer.[1][9] To overcome these limitations, researchers have developed a wide array of biomimetic analogs where the unstable double bond is replaced with heterocyclic scaffolds to lock the molecule in the active conformation.

The Challenger: N-Ethylthiophene-3-carboxamide Derivatives

A promising class of synthetic tubulin inhibitors has emerged based on the N-Ethylthiophene-3-carboxamide scaffold. These compounds are designed to mimic the structural features of CA-4 required for binding to the colchicine site while offering improved physicochemical properties and synthetic accessibility.[10][11][12]

Mechanism of Action and Structural Rationale

Similar to CA-4, N-Ethylthiophene-3-carboxamide derivatives inhibit tubulin polymerization by interacting with the colchicine binding site.[12][13] The thiophene ring serves as a bioisostere for one of the phenyl rings of CA-4, while the carboxamide linker maintains the rigid conformation necessary for high-affinity binding. This design strategy has yielded compounds with potent anticancer activity.[10][12]

Performance Comparison: Experimental Data

A direct comparison of the biological activity of these two classes of compounds is essential for evaluating their potential as therapeutic agents. The following data, compiled from various studies, provides a snapshot of their relative performance.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)
Combretastatin A-4 CA-4HCT-116 (Colon)0.02[1]
CA-4MCF-7 (Breast)0.004[9]
CA-4 Analog (9a)HCT-116 (Colon)0.02[1]
N-Ethylthiophene-3-carboxamide Derivative 2bHep3B (Liver)5.46[12]
Derivative 2eHep3B (Liver)12.58[12]
Derivative 16eHCT116 (Colon)3.20[14]

It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Tubulin Polymerization Inhibition

Directly measuring the inhibition of tubulin polymerization provides mechanistic validation.

Compound ClassRepresentative CompoundTubulin Polymerization IC50 (µM)
Combretastatin A-4 CA-4~1-2[9]
N-Ethylthiophene-3-carboxamide Thiophene Derivative 350.64[9]
Thiophene Derivative 370.8[9]

These data suggest that optimized N-Ethylthiophene-3-carboxamide derivatives can exhibit tubulin polymerization inhibition in a similar, and in some cases, more potent range than CA-4.

Experimental Protocols

To aid researchers in the evaluation of these and other tubulin inhibitors, we provide the following detailed experimental protocols.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Treat with compound Incubate_24h_1->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Fix_Cells Fix with TCA Incubate_72h->Fix_Cells Wash_1 Wash with water Fix_Cells->Wash_1 Stain_SRB Stain with SRB Wash_1->Stain_SRB Wash_2 Wash with acetic acid Stain_SRB->Wash_2 Solubilize Solubilize with Tris base Wash_2->Solubilize Read_Absorbance Measure absorbance at 510 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing 2 mg/mL purified tubulin, 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter dye.[15]

  • Compound Addition: Pipette 5 µL of a 10x concentrated solution of the test compound (or DMSO as a vehicle control) into a 96-well plate and pre-warm to 37°C for 1 minute.

  • Initiation of Polymerization: Add 50 µL of the pre-warmed reaction buffer to each well to initiate tubulin polymerization.

  • Fluorescence Monitoring: Immediately begin measuring the fluorescence intensity at an excitation of 360 nm and an emission of 450 nm every 30 seconds for 90 minutes at 37°C using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be determined by comparing the extent of polymerization at various compound concentrations.

Conclusion and Future Perspectives

Combretastatin A-4 remains a benchmark for potent tubulin polymerization inhibitors, with a vast body of research supporting its mechanism of action. However, its inherent liabilities have spurred the development of biomimetic analogs. The N-Ethylthiophene-3-carboxamide scaffold has emerged as a highly promising alternative, with derivatives demonstrating potent cytotoxicity and direct inhibition of tubulin polymerization.

The synthetic tractability of the N-Ethylthiophene-3-carboxamide series offers significant advantages for medicinal chemistry optimization. Future efforts should focus on structure-activity relationship studies to enhance potency and selectivity, as well as on improving pharmacokinetic profiles to facilitate in vivo efficacy. The continued exploration of novel heterocyclic scaffolds that can effectively mimic the pharmacophore of CA-4 will undoubtedly lead to the discovery of next-generation anticancer agents with improved therapeutic windows.

References

  • G. D. M. D. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. MDPI. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]

  • Rocha, D. D., Balgi, A., Maia, A. I. V., Pessoa, O. D., Silveira, E. R., Costa-Lotufo, L. V., Roberge, M., & Pessoa, C. (2011). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Cancer Chemotherapy and Pharmacology, 68(4), 909–917. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • In vitro tubulin polymerization. Turbidity assays for the assembly of... ResearchGate. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death. PMC. [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • In vitro cytotoxicity of ABT-751, a novel tubulin inhibitor, in pediatric solid tumor cell lines. American Association for Cancer Research. [Link]

  • Combretastatin A-4 analogues as antimitotic antitumor agents. PubMed. [Link]

  • What are Tubulin inhibitors and how do they work? Patsnap Synapse. [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Chemical structures of some anti-mitotic drugs via tubulin... ResearchGate. [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports (RSC Publishing). [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. [Link]

  • Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega. ACS Publications. [Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity in vitro and in vivo. Preprints.org. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • In vitro tubulin polymerization assay. Bio-protocol. [Link]

  • Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube. [Link]

  • Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit. PubMed. [Link]

  • Combretastatin A-4 and its analogs in cancer therapy. Kean Digital Learning Common. [Link]

  • COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. Neuroquantology. [Link]

  • Selected structure of thiophene based Combretastatin A-4 analogs. ResearchGate. [Link]

  • The biology of the combretastatins as tumour vascular targeting agents. PMC. [Link]

Sources

A Comparative Benchmarking Guide to N-Ethylthiophene-3-carboxamide and Its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical entities that can effectively combat multidrug-resistant pathogens. This guide provides a comprehensive technical comparison of N-Ethylthiophene-3-carboxamide, a promising heterocyclic compound, against established antibacterial agents. Our analysis is grounded in standardized in vitro susceptibility testing protocols to offer researchers, scientists, and drug development professionals a clear perspective on its potential therapeutic value.

Introduction: The Imperative for New Antimicrobials

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii are rendering conventional therapies ineffective. This crisis necessitates the exploration of new pharmacophores, and thiophene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] N-Ethylthiophene-3-carboxamide, a member of this family, is evaluated here for its potential to address this critical unmet medical need.

Compound Profiles

N-Ethylthiophene-3-carboxamide: A Novel Thiophene Derivative

N-Ethylthiophene-3-carboxamide belongs to the thiophene carboxamide class of heterocyclic compounds. While extensive research has been conducted on various thiophene derivatives, this guide will synthesize available data on close analogs to project the antibacterial profile of this specific molecule.[2][3][4] Thiophene-based compounds have demonstrated notable antibacterial activity, and the carboxamide moiety is known to contribute to the biological activity of many pharmaceuticals.[2][5] The N-ethyl substitution is hypothesized to influence the compound's lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes.

Comparator Antibacterial Agents

To provide a robust benchmark, N-Ethylthiophene-3-carboxamide is compared against a panel of widely recognized and clinically relevant antibiotics. The selection of these agents is based on their known spectrum of activity against the bacterial strains chosen for this evaluation.

  • Ampicillin: A beta-lactam antibiotic effective against many Gram-positive and some Gram-negative bacteria.

  • Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity, particularly against Gram-negative bacteria.

  • Gentamicin: An aminoglycoside antibiotic primarily used to treat serious infections caused by Gram-negative bacteria.[3]

  • Meropenem: A broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii.

Experimental Methodology: A Framework for Reliable Comparison

To ensure the scientific validity and reproducibility of the comparative data, the following experimental protocols are based on the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[6]

Bacterial Strains

The following American Type Culture Collection (ATCC) reference strains were selected to represent a clinically relevant spectrum of bacterial pathogens:

  • Staphylococcus aureus (Gram-positive): ATCC 25923

  • Escherichia coli (Gram-negative): ATCC 25922

  • Pseudomonas aeruginosa (Gram-negative): ATCC 27853[7]

  • Acinetobacter baumannii (Gram-negative): ATCC 19606

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as detailed in CLSI document M07. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized inoculum of each bacterial strain is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Serial Dilution: The test compounds (N-Ethylthiophene-3-carboxamide and comparator antibiotics) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (ATCC Strains) B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D Addition to wells C Test Compounds (Serial Dilution) C->D Addition to wells E Incubation (35°C, 18-24h) D->E F Visual Inspection for Bacterial Growth E->F G Determination of MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Performance Data

The following table summarizes the hypothetical MIC values (in µg/mL) of N-Ethylthiophene-3-carboxamide against the selected bacterial strains, benchmarked against the known activities of standard antibiotics. The data for N-Ethylthiophene-3-carboxamide is extrapolated from published studies on structurally similar thiophene-3-carboxamide derivatives.[3][4]

CompoundS. aureus ATCC 25923E. coli ATCC 25922P. aeruginosa ATCC 27853A. baumannii ATCC 19606
N-Ethylthiophene-3-carboxamide (Hypothetical) 16326432
Ampicillin[8][9]0.5>64>64>64
Ciprofloxacin[10][11]0.50.0150.51
Gentamicin[12]1224
Meropenem[13]0.120.0310.5

Mechanism of Action: A Look into Thiophene's Antibacterial Strategy

While the precise molecular targets of N-Ethylthiophene-3-carboxamide are yet to be fully elucidated, studies on related thiophene derivatives suggest a mechanism that involves the disruption of bacterial cell membrane integrity.[4] This action is distinct from many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

The proposed mechanism involves the intercalation of the lipophilic thiophene ring into the bacterial cell membrane, leading to increased permeability. This disruption of the membrane's selective barrier function results in the leakage of essential intracellular components and ultimately leads to cell death.

Proposed Mechanism of Action for N-Ethylthiophene-3-carboxamide

G cluster_compound N-Ethylthiophene-3-carboxamide cluster_membrane Bacterial Cell Membrane A Lipophilic Thiophene Ring B Lipid Bilayer A->B Intercalation C Increased Membrane Permeability B->C Disruption D Leakage of Intracellular Contents C->D E Cell Death D->E

Caption: Hypothesized mechanism of N-Ethylthiophene-3-carboxamide.

Discussion and Future Directions

The comparative analysis indicates that N-Ethylthiophene-3-carboxamide, based on the performance of its analogs, exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While its potency, as indicated by the hypothetical MIC values, does not surpass that of established antibiotics like ciprofloxacin and meropenem against susceptible strains, its potential value may lie in its novel mechanism of action.

The disruption of the bacterial cell membrane is a less common target for antibiotics, which could mean that N-Ethylthiophene-3-carboxamide may be effective against bacteria that have developed resistance to conventional drugs.[4] Further investigation is warranted to explore its efficacy against multidrug-resistant clinical isolates.

Future research should focus on:

  • Definitive MIC testing of N-Ethylthiophene-3-carboxamide against a broader panel of clinical isolates, including resistant strains.

  • Elucidation of the precise molecular mechanism of action , including its interaction with the bacterial cell membrane.

  • In vivo efficacy studies in animal models of infection to determine its therapeutic potential.

  • Structure-activity relationship (SAR) studies to optimize the thiophene carboxamide scaffold for improved potency and a broader spectrum of activity.

Conclusion

N-Ethylthiophene-3-carboxamide represents a promising scaffold for the development of new antibacterial agents. While its in vitro activity may be moderate compared to some existing antibiotics, its potential novel mechanism of action warrants further investigation, particularly in the context of combating antimicrobial resistance. This guide provides a foundational benchmark for researchers to build upon as they explore the therapeutic potential of this and related thiophene derivatives.

References

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • (PDF) Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). ResearchGate. Retrieved from [Link]

  • (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved from [Link]

  • Distribution of Pathogenic Bacteria and Changes in Drug Resistance of | IDR. (2026). Dove Medical Press. Retrieved from [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Springer. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. (2010). ResearchGate. Retrieved from [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of Complete Genome Sequence of Acinetobacter baumannii Strain ATCC 19606 Reveals Novel Mobile Genetic Elements and Novel Prophage. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. (2019). National Institutes of Health. Retrieved from [Link]

  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ampicillin for Injection, USP. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Acinetobacter baumannii transformants expressing oxacillinases and metallo-β-lactamases that confer resistance to meropenem. (2024). American Society for Microbiology. Retrieved from [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mutant frequency against ciprofloxacin for E. coli ATCC 25922 harboring... (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. (n.d.). MDPI. Retrieved from [Link]

  • 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Minimal inhibitory concentration [MIC (g mL À1 )]. ATCC-25923 =... (n.d.). ResearchGate. Retrieved from [Link]

  • Fast Assessment of Resistance to Carbapenems and Ciprofloxacin of Clinical Strains of Acinetobacter baumannii. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Changes in MIC Alter Responses of Pseudomonas aeruginosa to Tobramycin Exposure. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Ampicillin for Injection, USP. (n.d.). WG Critical Care. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.